1-cyclohexylchromeno[3,4-d]imidazol-4-one
Overview
Description
1-cyclohexylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a unique structure combining a chromene ring with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chromene and imidazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexylchromeno[3,4-d]imidazol-4-one typically involves the condensation of a chromene derivative with an imidazole precursor. One common method includes the use of cyclohexylamine and chromene-3-carboxaldehyde under acidic or basic conditions to facilitate the formation of the imidazole ring. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature can vary from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or imidazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, electrophilic reagents for nitration or sulfonation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with additional oxygen-containing functional groups, reduced derivatives with hydrogenated rings, and substituted derivatives with various functional groups replacing hydrogen atoms on the chromene or imidazole rings.
Scientific Research Applications
1-cyclohexylchromeno[3,4-d]imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 1-cyclohexylchromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The chromene and imidazole rings play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
1-cyclohexylchromeno[3,4-d]imidazol-4-one can be compared with other similar compounds, such as:
Chromenoimidazoles: Compounds with similar chromene and imidazole structures but different substituents on the rings.
Cyclohexylimidazoles: Compounds with a cyclohexyl group attached to an imidazole ring without the chromene moiety.
Chromeno[3,4-d]imidazol-4-ones: Compounds with variations in the substituents on the chromene or imidazole rings.
The uniqueness of this compound lies in its specific combination of chromene and imidazole rings with a cyclohexyl group, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
1-cyclohexylchromeno[3,4-d]imidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOIRWVKHIVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236219 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87236-22-4 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087236224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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